![molecular formula C25H18ClF2N5O2 B2398173 3-[4-(2-氯苄基)-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-1-基]-N-(3,4-二氟苯基)丙酰胺 CAS No. 902962-67-8](/img/structure/B2398173.png)

3-[4-(2-氯苄基)-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-1-基]-N-(3,4-二氟苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

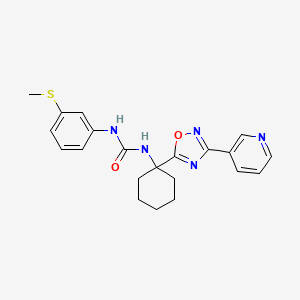

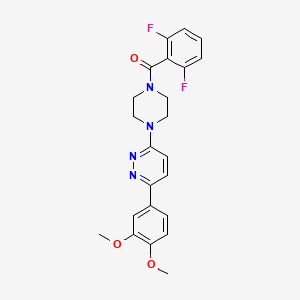

The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide” is a type of triazoloquinazoline derivative . These compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis

Triazoloquinazoline derivatives contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include the bioisosteric modification of the triazolophthalazine ring system . This modification process is guided by the need to maintain other essential structural fragments for effective binding with the binding site of PCAF .科学研究应用

合成与结构分析

- 研究表明了喹唑啉酮和三唑并喹唑啉衍生物的创新合成路线和结构分析。例如,一项研究详细介绍了 2,3-二氢-5H-恶唑并[2,3-b]喹唑啉-5-酮和相关化合物的合成,通过苯胺酰胺与异氰酸酯的反应,展示了此类化合物可用的多种合成途径 (Chern 等,1988).

药理学研究

- 已研究了该化学家族中的几种化合物,以了解其药理特性,包括抗组胺和苯二氮卓受体结合活性。值得注意的是,衍生物已显示出作为具有低镇静作用的 H1 抗组胺剂的希望,表明了潜在的治疗应用 (Alagarsamy 等,2007).

分子对接和抗肿瘤活性

- 已采用分子对接研究来预测三唑并喹唑啉衍生物与靶蛋白之间的相互作用,可能为其作为抗肿瘤剂的作用机制提供见解。一些衍生物已显示出广谱抗肿瘤活性,表明它们在癌症研究中的潜力 (Al-Suwaidan 等,2016).

抗菌活性

- 对与其他杂环系统融合的新型喹唑啉酮衍生物的研究表明,它们对多种微生物具有显着的抗菌活性,突出了它们在开发新型抗菌剂方面的潜力 (Pandey 等,2009).

作用机制

Target of Action

It is known that similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been investigated for their dna intercalation activities . This suggests that the compound might interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning, making it a common mechanism of action for various anticancer and antibiotic drugs .

Biochemical Pathways

By disrupting the normal structure of DNA, it can inhibit DNA replication and transcription, which in turn can lead to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known that triazole derivatives, which this compound is a part of, are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalation activity. By intercalating into DNA, it can disrupt the normal functioning of cells, potentially leading to cell death . This makes it a potential candidate for anticancer therapy .

未来方向

The future directions for research on these compounds could involve further optimization of the lead compound through systematic modification . Additionally, more extensive studies could be conducted to evaluate the anticancer activity of these compounds against a wider range of cancer cell lines . The development of more potent anticancer analogs could also be a potential area of future research .

属性

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClF2N5O2/c26-18-7-3-1-5-15(18)14-32-24(35)17-6-2-4-8-21(17)33-22(30-31-25(32)33)11-12-23(34)29-16-9-10-19(27)20(28)13-16/h1-10,13H,11-12,14H2,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCRJQAZJOTGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide](/img/structure/B2398093.png)

![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2398104.png)

![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2398107.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)